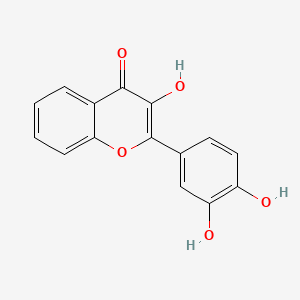

3',4'-ジヒドロキシフラボノール

概要

説明

3',4'-ジヒドロキシフラボノールは、強力な抗酸化作用を持つ合成フラボノールです。 これは、小型で、高脂溶性な化合物であり、特に心血管疾患や糖尿病の文脈において、その潜在的な治療効果が研究されています .

科学的研究の応用

3’,4’-Dihydroxyflavonol has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the antioxidant properties of flavonoids.

作用機序

3',4'-ジヒドロキシフラボノールの作用機序には、いくつかの経路が含まれています。

抗酸化活性: これは、活性酸素種 (ROS) をスカベンジし、スーパーオキシド産生の酵素的源を阻害することにより、一酸化窒素 (NO) 活性を維持します.

内皮機能: この化合物は、血管ROSを減らし、内皮型一酸化窒素合成酵素 (eNOS) の脱結合を防ぐことにより、NO仲介の内皮依存性弛緩を改善します.

細胞周期調節: これは、細胞周期ダイナミクスを変化させ、サイクリンとサイクリン依存性キナーゼの差次的発現をもたらし、癌細胞におけるその抗増殖効果に貢献します.

類似の化合物との比較

3',4'-ジヒドロキシフラボノールは、合成起源と最適化された抗酸化作用のために、フラボノールの中で独特です。類似の化合物には以下が含まれます。

ケルセチン: 抗酸化作用を持つ天然のフラボノール。

ケンフェロール: 類似の生物学的活性を持つ別の天然フラボノール。

ミリセチン: 強力な抗酸化作用と抗炎症作用を持つフラボノール。これらの天然フラボノールと比較して、3',4'-ジヒドロキシフラボノールは、その抗酸化能においてより強力であることが示されています

生化学分析

Biochemical Properties

3’,4’-Dihydroxyflavonol has been found to interact with several biomolecules, particularly enzymes involved in the production of reactive oxygen species (ROS). It has been shown to reduce superoxide production and improve nitric oxide (NO) function in diabetic rat mesenteric arteries . This suggests that 3’,4’-Dihydroxyflavonol may interact with enzymes such as Nox2 and eNOS, which are involved in the production of superoxide and NO, respectively .

Cellular Effects

3’,4’-Dihydroxyflavonol has been shown to have significant effects on various types of cells. For instance, in cancer cells, it has been found to modulate the cell cycle, leading to decreased cell growth and viability . In diabetic rat mesenteric arteries, it improves NO function and reduces superoxide .

Molecular Mechanism

The molecular mechanism of 3’,4’-Dihydroxyflavonol involves its antioxidant activity, which allows it to reduce superoxide and improve NO function . It has been suggested that it achieves this by reducing Nox2-dependent superoxide production and preventing eNOS uncoupling . In cancer cells, it alters cell cycle dynamics and results in differential cyclin and cyclin-dependent kinase expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,4’-Dihydroxyflavonol have been observed over time. For example, in a study on diabetic rat mesenteric arteries, the beneficial effects of 3’,4’-Dihydroxyflavonol on NO function and superoxide reduction were observed following treatment .

Dosage Effects in Animal Models

In animal models, the effects of 3’,4’-Dihydroxyflavonol have been shown to vary with dosage. For example, in a mouse model of glaucoma filtration surgery, daily intraperitoneal injections of 3’,4’-Dihydroxyflavonol resulted in reduced scarring and angiogenesis in the conjunctiva .

Transport and Distribution

Its lipid solubility suggests it may be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its antioxidant activity, it may be found in areas of the cell where oxidative stress is prevalent .

準備方法

3',4'-ジヒドロキシフラボノールは、様々な化学経路を通じて合成することができます。一般的な方法の1つは、3'位と4'位でフラボノールをヒドロキシル化するものです。 このプロセスは通常、ヒドロキシル基を選択的に導入するために、特定の触媒と制御された反応条件を使用する必要があります . 工業的な製造方法は、収率と純度を最大にするために最適化された反応条件を用いた大規模な合成を含む場合があります .

化学反応の分析

3',4'-ジヒドロキシフラボノールは、以下を含むいくつかのタイプの化学反応を起こします。

酸化: これは、反応性の中間体であるキノンを形成するために酸化することができます。

還元: この化合物は、ジヒドロ誘導体を形成するために還元することができます。

置換: これは、ヒドロキシル基で求核置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。

科学的研究アプリケーション

3',4'-ジヒドロキシフラボノールは、幅広い科学的研究アプリケーションを持っています。

化学: これは、フラボノイドの抗酸化作用を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞周期ダイナミクスを調節し、癌細胞の増殖を阻害することが示されており、骨肉腫の併用療法の候補となっています.

類似化合物との比較

3’,4’-Dihydroxyflavonol is unique among flavonols due to its synthetic origin and optimized antioxidant properties. Similar compounds include:

Quercetin: A naturally occurring flavonol with antioxidant properties.

Kaempferol: Another natural flavonol with similar biological activities.

Myricetin: A flavonol with strong antioxidant and anti-inflammatory effects. Compared to these natural flavonols, 3’,4’-Dihydroxyflavonol has been shown to be more potent in its antioxidant ability

特性

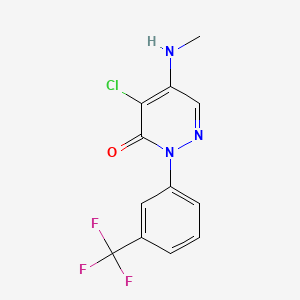

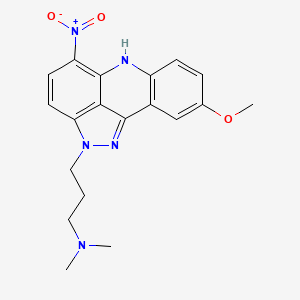

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGMHZQXQVDYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209494 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-78-6 | |

| Record name | 3′,4′-Dihydroxyflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dihydroxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6068-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-DIHYDROXYFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1I1R1C88V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DiOHF?

A1: DiOHF primarily acts as a potent antioxidant, effectively scavenging superoxide radicals [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It directly neutralizes reactive oxygen species (ROS), mitigating oxidative stress and its downstream consequences.

Q2: Does DiOHF interact with specific enzymes or signaling pathways?

A2: Yes, research suggests that DiOHF inhibits the activity of NADPH oxidase, a key enzyme involved in ROS production, thereby further reducing oxidative stress []. Additionally, DiOHF has been shown to modulate several signaling pathways implicated in cellular stress responses, including:

- JNK (c-Jun N-terminal kinase) and p38(MAPK) pathways: DiOHF inhibits the activation of these pathways, which are often upregulated in response to cellular stress and contribute to inflammation and apoptosis [].

- CaMKII (Ca2+/calmodulin-dependent protein kinase II) pathway: DiOHF exhibits potent inhibition of CaMKII, which plays a role in regulating various cellular processes, including inflammation and apoptosis [].

- AKT-mTOR and NF-κB pathways: Studies in microglial cells indicate that DiOHF can attenuate the neuroinflammatory response by suppressing these pathways, which are crucial for inflammatory signaling and cell survival [].

- MEK/ERK pathway: Research suggests that the MEK/ERK pathway might be involved in the cardioprotective effects of DiOHF [].

Q3: How does DiOHF's antioxidant activity translate into therapeutic benefits?

A3: By reducing oxidative stress, DiOHF demonstrates protective effects in various experimental models, including:

- Cardioprotection: DiOHF reduces myocardial ischemia-reperfusion injury [, , , , , , ], improves endothelial function [, , , , , , ], and attenuates post-infarction left ventricular remodeling [, ].

- Neuroprotection: DiOHF shows promise in attenuating lipopolysaccharide-induced neuroinflammatory responses in microglial cells [] and improving recovery after stroke in rats [].

- Organ protection: DiOHF attenuates tissue damage in models of testicular ischemia-reperfusion [, ], ovarian ischemia-reperfusion [], and renal ischemia-reperfusion [].

- Anti-inflammatory effects: DiOHF reduces inflammation in various models, likely through its antioxidant and kinase modulation activities [, ].

- Anti-platelet effects: DiOHF inhibits platelet function and delays thrombus formation, suggesting potential in managing thrombotic complications [, , ].

Q4: What is the molecular formula and weight of DiOHF?

A4: The molecular formula of DiOHF is C15H10O5, and its molecular weight is 270.24 g/mol.

Q5: How do structural modifications affect DiOHF's activity?

A5: Studies investigating the structure-activity relationship of DiOHF have revealed key insights:

- 4′-hydroxyl group is essential for vasorelaxant activity: Flavonols lacking this group exhibit significantly reduced vasorelaxation [, ].

- 3′-position modifications have minimal impact on vasorelaxation: Substitutions at this position do not significantly alter vasorelaxant potency, providing opportunities to optimize other properties [].

- Catechol group not essential for antioxidant or vasorelaxant activity: While present in DiOHF, the catechol moiety is not a prerequisite for these activities [].

- Total number of hydroxyl groups influences antioxidant activity: Generally, an increased number of hydroxyl substituents enhance the antioxidant capacity [].

Q6: What is known about the stability of DiOHF?

A6: While specific stability data is limited in the provided abstracts, DiOHF's poor water solubility is a known challenge [].

Q7: Are there strategies to improve DiOHF's solubility and bioavailability?

A7: Yes, researchers are exploring structural modifications to enhance DiOHF's pharmaceutical properties:

- Introduction of ionizable groups: Adding a succinamic acid substituent at the 6-position of the A ring significantly improves water solubility, enabling higher concentrations for administration [].

Q8: What is the pharmacokinetic profile of DiOHF?

A8: Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), is not extensively discussed in the provided research abstracts.

Q9: What is the in vivo efficacy of DiOHF?

A9: DiOHF demonstrates promising in vivo efficacy in various animal models:

- Cardioprotection: Significant reductions in infarct size and improvements in cardiac function are observed in ovine models of myocardial ischemia-reperfusion injury [].

- Neuroprotection: DiOHF enhances recovery in behavioral tests following global cerebral ischemia in rats, indicating potential cognitive benefits [].

- Organ protection: DiOHF administration attenuates tissue damage markers and improves functional recovery in models of testicular, ovarian, and renal ischemia-reperfusion injury [, , ].

Q10: What is the safety profile of DiOHF?

A10: Specific toxicology data and long-term safety profiles are not detailed in the provided research abstracts. Further studies are needed to comprehensively evaluate DiOHF's safety profile.

Q11: Are there strategies to improve DiOHF delivery to specific tissues?

A11: Research exploring targeted delivery of DiOHF is ongoing. One approach involves conjugating DiOHF to a hypoxia-targeting moiety, aiming to enhance its delivery to ischemic tissues [].

Q12: What analytical methods are used to characterize and quantify DiOHF?

A12: Common analytical techniques employed in DiOHF research include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)